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Abstract
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors

(TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC).

One of the key mechanisms driving this resistance is the amplification of the YES1 gene, a

member of the SRC family of kinases. CH6953755 is a potent and selective small molecule

inhibitor of YES1 kinase. Preclinical studies have demonstrated that CH6953755 can effectively

inhibit the growth of cancer cells harboring YES1 amplification and, critically, can act

synergistically with EGFR inhibitors to overcome resistance. This technical guide provides an

in-depth overview of the preclinical data supporting the role of CH6953755 in circumventing

EGFR TKI resistance, including quantitative data, detailed experimental protocols, and

visualizations of the key signaling pathways and experimental workflows.

Introduction: The Challenge of EGFR Inhibitor
Resistance
EGFR TKIs have revolutionized the treatment of NSCLC patients with activating EGFR

mutations. However, the initial efficacy of these drugs is often limited by the development of

acquired resistance.[1][2] Resistance mechanisms are diverse and can be broadly categorized

as:
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On-target alterations: Secondary mutations in the EGFR gene, such as the T790M

"gatekeeper" mutation, which reduces the binding affinity of first and second-generation

TKIs.[2]

Off-target mechanisms: Activation of bypass signaling pathways that circumvent the need for

EGFR signaling. These include the amplification of other receptor tyrosine kinases like MET

and, increasingly recognized, the amplification of the non-receptor tyrosine kinase YES1.[1]

[3]

YES1 amplification has been identified as a clinically relevant mechanism of acquired

resistance to all three generations of EGFR inhibitors, including erlotinib, afatinib, and

osimertinib.[3][4] This makes YES1 an attractive therapeutic target to restore sensitivity to

EGFR-directed therapies.

CH6953755: A Selective YES1 Kinase Inhibitor
CH6953755 is an orally active and selective inhibitor of YES1 kinase, with a reported IC50 of

1.8 nM.[5] It has shown significant anti-tumor activity in preclinical models of cancers with

YES1 gene amplification.[5][6]

In Vitro Activity of CH6953755
Studies have demonstrated the potent and selective activity of CH6953755 in cancer cell lines

with YES1 amplification.

Cell Line Cancer Type YES1 Amplification
CH6953755 IC50
(µM)

KYSE70

Esophageal

Squamous Cell

Carcinoma

Yes ~0.01

OACP4 C
Esophageal

Adenocarcinoma
Yes ~0.03

K562
Chronic Myeloid

Leukemia
No >10
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Table 1: In vitro growth inhibitory activity of CH6953755 in a panel of cancer cell lines. Data

extracted from Hamanaka N, et al. Cancer Res. 2019.[6]

Overcoming EGFR TKI Resistance with YES1
Inhibition
The primary mechanism by which CH6953755 is proposed to overcome EGFR TKI resistance

is through the inhibition of the YES1-driven bypass pathway.

Signaling Pathway
In the context of EGFR TKI resistance driven by YES1 amplification, YES1 signaling can

reactivate downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways,

independently of EGFR. This allows cancer cells to survive and proliferate despite the

presence of an EGFR inhibitor. By inhibiting YES1, CH6953755 blocks this bypass signaling,

thereby restoring the cancer cell's dependence on the EGFR pathway and its sensitivity to

EGFR TKIs.
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Figure 1: YES1-mediated bypass signaling in EGFR TKI resistance.

Synergistic Activity of CH6953755 and EGFR Inhibitors
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Preclinical studies have demonstrated a synergistic effect when combining a YES1 inhibitor

with an EGFR TKI in resistant cancer models. While specific IC50 data for CH6953755 in

combination with EGFR inhibitors in NSCLC resistant lines is not readily available in the public

domain, studies with other selective YES1 inhibitors like NXP900 show strong synergy with

osimertinib in osimertinib-resistant PC9 cell lines.

Cell Line Treatment IC50 (nM)

PC9-OR1 (Osimertinib

Resistant)
NXP900 ~100

Osimertinib >1000

NXP900 + Osimertinib (1:1

ratio)
<100

PC9-OR3 (Osimertinib

Resistant)
NXP900 ~100

Osimertinib >1000

NXP900 + Osimertinib (1:1

ratio)
<100

Table 2: Synergistic effect of the YES1 inhibitor NXP900 in combination with osimertinib in

osimertinib-resistant NSCLC cell lines. Data adapted from a preclinical poster on NXP900.[7]

In Vivo Efficacy of Combination Therapy
In vivo studies using xenograft models have confirmed the efficacy of combining a YES1

inhibitor with an EGFR inhibitor.
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Xenograft Model Treatment Tumor Growth Inhibition

MDA-MB-231 (TNBC) Gefitinib (EGFRi) No significant inhibition

CH6953755 No significant inhibition

Gefitinib + CH6953755
Significant tumor volume

decrease

H-1975 (NSCLC,

L858R/T790M)
Osimertinib (EGFRi) Moderate inhibition

NXP900 (YES1i) Moderate inhibition

Osimertinib + NXP900
Significantly greater tumor

volume decrease

Table 3: In vivo efficacy of YES1 inhibitor and EGFR inhibitor combination therapy. Data

extracted from Cuellar-Vite L, et al. Mol Cancer Res. 2025.[1][8]

Experimental Protocols
Cell Viability Assay
This protocol is a generalized method for determining the IC50 values of CH6953755 and

EGFR inhibitors, alone and in combination.

Seed cells in
96-well plates

Treat with serial dilutions of
CH6953755 and/or EGFR TKI Incubate for 72 hours Add CellTiter-Glo® reagent Measure luminescence Calculate IC50 values

Click to download full resolution via product page

Figure 2: Workflow for cell viability assay.

Materials:

Cancer cell lines (e.g., PC9, H1975, and their osimertinib-resistant derivatives)

Growth medium (e.g., RPMI-1640 with 10% FBS)
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96-well plates

CH6953755 and EGFR TKI (e.g., osimertinib)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to

adhere overnight.

Prepare serial dilutions of CH6953755 and the EGFR TKI, both as single agents and in

combination at fixed ratios (e.g., 1:1, 4:1, 1:4 based on their individual IC50 values).

Treat the cells with the drug dilutions and incubate for 72 hours.

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

Measure luminescence using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression

analysis. Combination index (CI) values can be calculated to determine synergy (CI < 1),

additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
This protocol outlines the procedure for assessing the phosphorylation status of YES1, EGFR,

and downstream signaling proteins.

Materials:

Cell lysates from treated cells

SDS-PAGE gels and blotting apparatus

PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-YES1 (Tyr426), anti-YES1, anti-p-EGFR (Tyr1068), anti-

EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-

actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat cells with CH6953755 and/or EGFR TKI for the desired time (e.g., 2-6 hours).

Lyse the cells and quantify protein concentration.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of CH6953755 in

combination with an EGFR TKI.
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Inject cancer cells
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immunocompromised mice

Allow tumors to reach
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Randomize mice into
treatment groups

Administer vehicle, CH6953755,
EGFR TKI, or combination

Measure tumor volume
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Analyze tumor growth
inhibition
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Figure 3: Workflow for in vivo xenograft study.

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice)

EGFR TKI-resistant NSCLC cells (e.g., H1975)

Matrigel

CH6953755 and EGFR TKI formulations for oral gavage
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Calipers for tumor measurement

Procedure:

Subcutaneously inject 5 x 10^6 H1975 cells mixed with Matrigel into the flank of each

mouse.

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment

groups (vehicle, CH6953755 alone, EGFR TKI alone, and combination).

Administer CH6953755 (e.g., 60 mg/kg, daily) and the EGFR TKI (dose and schedule

dependent on the specific inhibitor) via oral gavage.[5]

Measure tumor volume and mouse body weight 2-3 times per week.

At the end of the study, calculate the tumor growth inhibition for each treatment group

compared to the vehicle control.

Conclusion
The preclinical data strongly support the role of YES1 amplification as a key mechanism of

acquired resistance to EGFR TKIs. The selective YES1 inhibitor, CH6953755, has

demonstrated potent anti-tumor activity in YES1-amplified cancer models. More importantly, the

combination of a YES1 inhibitor with an EGFR TKI has shown significant synergy in

overcoming resistance in both in vitro and in vivo models. These findings provide a strong

rationale for the clinical development of CH6953755 as a therapeutic strategy to combat EGFR

TKI resistance in NSCLC and potentially other EGFR-driven cancers. Further clinical

investigation is warranted to validate these promising preclinical results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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